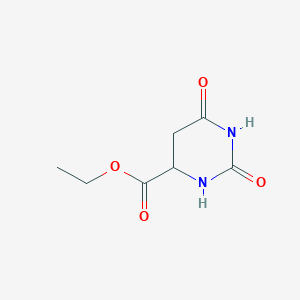
2',3',5'-Tri-O-benzoyl-5-iodouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,5’-Tri-O-benzoyl-5-iodouridine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-iodouridine typically involves the benzoylation of uridine followed by iodination. The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process. The iodination step can be achieved using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for 2’,3’,5’-Tri-O-benzoyl-5-iodouridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,5’-Tri-O-benzoyl-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The benzoyl groups can be hydrolyzed to yield the parent nucleoside.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of benzoyl groups.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: The parent nucleoside, 5-iodouridine.
Wissenschaftliche Forschungsanwendungen
2’,3’,5’-Tri-O-benzoyl-5-iodouridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its antitumor activity, particularly in targeting indolent lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-5-iodouridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3’,5’-Tri-O-benzoyluridine
- 2’,3’,5’-Tri-O-benzoyl-5-fluorouridine
- 2’,3’,5’-Tri-O-benzoyl-5-chlorouridine
Uniqueness
2’,3’,5’-Tri-O-benzoyl-5-iodouridine is unique due to the presence of the iodine atom, which imparts distinct chemical properties and biological activities. The iodine atom enhances the compound’s ability to inhibit DNA synthesis and induce apoptosis compared to its analogs .
Eigenschaften
Molekularformel |
C30H23IN2O9 |
|---|---|
Molekulargewicht |
682.4 g/mol |
IUPAC-Name |
[3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H23IN2O9/c31-21-16-33(30(38)32-25(21)34)26-24(42-29(37)20-14-8-3-9-15-20)23(41-28(36)19-12-6-2-7-13-19)22(40-26)17-39-27(35)18-10-4-1-5-11-18/h1-16,22-24,26H,17H2,(H,32,34,38) |
InChI-Schlüssel |
WMICXMSIWHLUII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)


![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)
amine](/img/structure/B12102992.png)





![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)


